6-Bromo-1-chloropyrrolo[1,2-a]pyrazine
CAS No.: 1785263-68-4
Cat. No.: VC6008966
Molecular Formula: C7H4BrClN2
Molecular Weight: 231.48
* For research use only. Not for human or veterinary use.
![6-Bromo-1-chloropyrrolo[1,2-a]pyrazine - 1785263-68-4](/images/structure/VC6008966.png)
Specification
CAS No. | 1785263-68-4 |
---|---|
Molecular Formula | C7H4BrClN2 |
Molecular Weight | 231.48 |
IUPAC Name | 6-bromo-1-chloropyrrolo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C7H4BrClN2/c8-6-2-1-5-7(9)10-3-4-11(5)6/h1-4H |
Standard InChI Key | UZOKEVNNFGFPRN-UHFFFAOYSA-N |
SMILES | C1=CN2C(=CC=C2Br)C(=N1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Bromo-1-chloropyrrolo[1,2-a]pyrazine belongs to the pyrrolopyrazine family, characterized by a fused five-membered pyrrole ring and a six-membered pyrazine ring. The bromine atom occupies the 6-position of the pyrazine moiety, while chlorine is substitutionally bound to the 1-position of the pyrrole ring. This arrangement is corroborated by its SMILES notation () and InChIKey (UZOKEVNNFGFPRN-UHFFFAOYSA-N), which encode the stereoelectronic effects of the halogens.
The compound’s planar structure facilitates π-π stacking interactions with biological targets, a feature common to many kinase inhibitors . Comparative analysis with its structural isomer, 7-bromo-1-chloropyrrolo[1,2-a]pyrazine (CID 75524998), reveals that bromine positioning significantly alters molecular polarity. The 6-bromo derivative exhibits a predicted collision cross-section (CCS) of 139.7 Ų for the [M+H]+ adduct, whereas the 7-bromo isomer shows a CCS of 140.0 Ų, suggesting subtle differences in three-dimensional conformation .
Physicochemical Properties
Key physicochemical parameters are summarized below:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 231.48 g/mol |
IUPAC Name | 6-bromo-1-chloropyrrolo[1,2-a]pyrazine |
SMILES | C1=CN2C(=CC=C2Br)C(=N1)Cl |
InChIKey | UZOKEVNNFGFPRN-UHFFFAOYSA-N |
Solubility | Not experimentally determined |
The absence of solubility data in polar and nonpolar solvents remains a gap in the literature, though analogous halogenated pyrrolopyrazines typically exhibit limited aqueous solubility and enhanced lipid permeability .
Synthetic Methodologies
Halogenation Strategies
Synthesis of 6-bromo-1-chloropyrrolo[1,2-a]pyrazine likely involves sequential halogenation of a pyrrolopyrazine precursor. Patent US5041442A outlines a generalized approach for related compounds, wherein bromination is achieved using -bromosuccinimide (NBS) in methylene chloride at cryogenic temperatures (-78°C) . Chlorination at the 1-position may employ sulfuryl chloride () under controlled conditions, followed by neutralization with sodium hydroxide .
Catalytic and Solvent Systems
Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), are frequently employed to enhance regioselectivity during cross-coupling reactions with halogenated intermediates. Solvent choice critically influences reaction yields: nonpolar solvents (e.g., toluene) favor electrophilic substitution, while polar aprotic solvents like dimethylformamide (DMF) stabilize transition states in nucleophilic aromatic substitution .
Biological Activities and Mechanistic Insights
Anticancer and Antimicrobial Prospects
Halogenated heterocycles are widely investigated for their anticancer and antimicrobial properties. The bromine atom in 6-bromo-1-chloropyrrolo[1,2-a]pyrazine could facilitate intercalation into DNA or inhibition of topoisomerase II, mechanisms observed in ellipticine derivatives. Additionally, the compound’s lipophilicity may enhance penetration through bacterial cell walls, though empirical studies are needed to validate these hypotheses.
Applications in Drug Development
Intermediate in Pharmaceutical Synthesis
6-Bromo-1-chloropyrrolo[1,2-a]pyrazine serves as a key intermediate in the synthesis of bioactive molecules. For example, coupling with phenylalkylamines via Buchwald-Hartwig amination could yield analogs of the antiulcer agent SCH 28080 . Its halogen substituents also provide sites for Suzuki-Miyaura cross-coupling, enabling diversification into libraries of kinase inhibitors.
Structure-Activity Relationship (SAR) Studies
Comparative studies with the 7-bromo isomer (CID 75524998) reveal that halogen positioning modulates bioactivity. The 6-bromo derivative’s closer proximity to the pyrazine nitrogen may enhance hydrogen-bonding capacity, a critical factor in target engagement . Such insights guide medicinal chemists in optimizing lead compounds for specificity and potency.
Future Directions and Challenges
Solubility and Bioavailability Optimization
Despite its synthetic utility, 6-bromo-1-chloropyrrolo[1,2-a]pyrazine’s poor solubility poses formulation challenges. Prodrug strategies, such as esterification of the pyrazine nitrogen, could improve oral bioavailability. Alternatively, nanoparticle-based delivery systems may mitigate solubility limitations while enhancing tumor targeting.
Expanding Therapeutic Indications
Beyond gastric acid inhibition, this compound’s scaffold warrants exploration in neurologic disorders. The pyrrolopyrazine core resembles allosteric modulators of GABA receptors, suggesting potential anxiolytic or anticonvulsant applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume